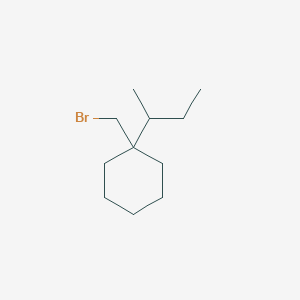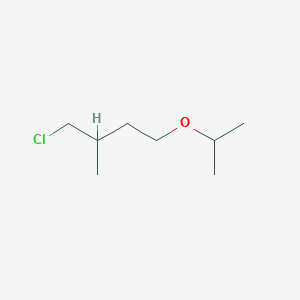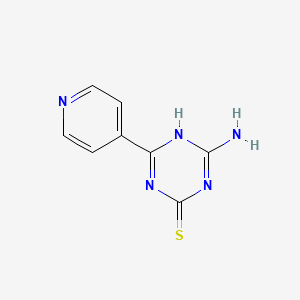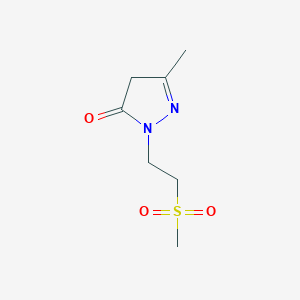
1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrazolone ring substituted with a methanesulfonylethyl group and a methyl group, making it a versatile molecule for synthetic and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be achieved through several routes. One common method involves the reaction of 3-methyl-4,5-dihydro-1H-pyrazol-5-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Industrial production methods may involve optimization of reaction parameters to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The methanesulfonylethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or thiols, forming azide or thiol derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways involved in inflammation and immune response. The methanesulfonylethyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can be compared with other similar compounds, such as:
1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine: This compound shares a similar methanesulfonylethyl group but differs in the position of the substituents on the pyrazolone ring.
1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-5-one: This compound has a similar structure but lacks the dihydro component, affecting its reactivity and applications.
1-(2-Methanesulfonylethyl)-3-methyl-4,5-dihydro-1H-pyrazol-4-one:
Propiedades
Fórmula molecular |
C7H12N2O3S |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
5-methyl-2-(2-methylsulfonylethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O3S/c1-6-5-7(10)9(8-6)3-4-13(2,11)12/h3-5H2,1-2H3 |
Clave InChI |
CFDSHUREWRLTAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1)CCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


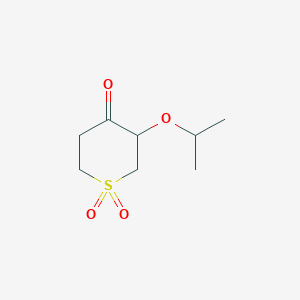
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(3-nitrophenyl)propanoic acid](/img/structure/B13202718.png)

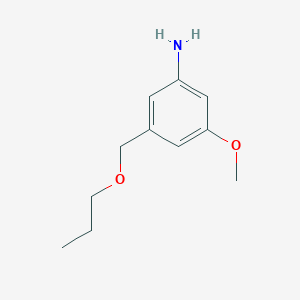
![({[3-(Chloromethyl)hex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13202746.png)

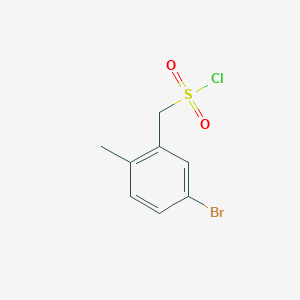
![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
